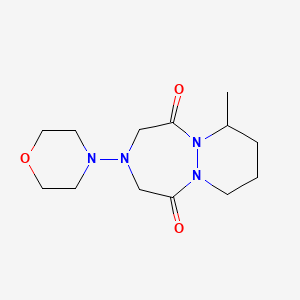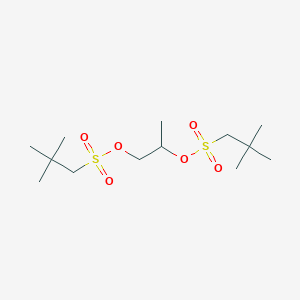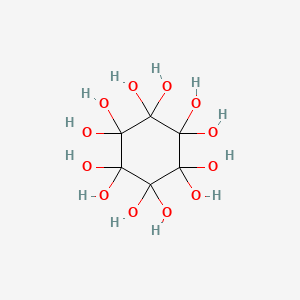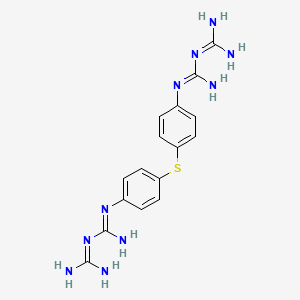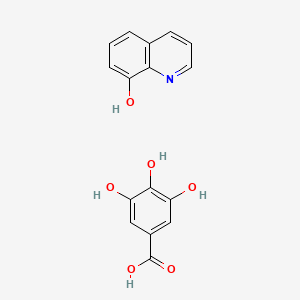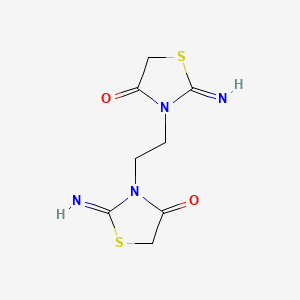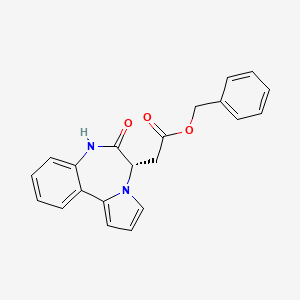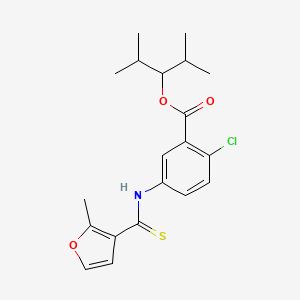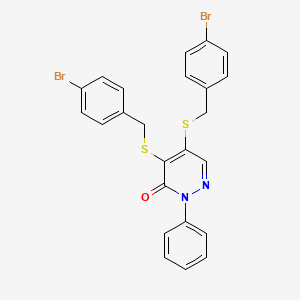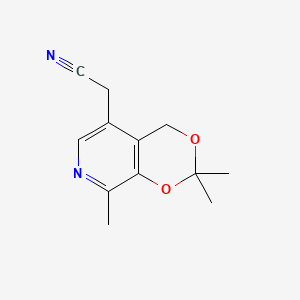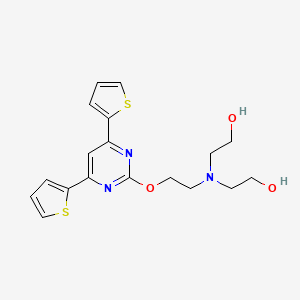
Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- is a complex organic compound that features a unique structure incorporating both thiophene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. One common method involves the reaction of thiophene with 2-chloroethanol under basic conditions to form 2-(2-thienyl)ethanol . This intermediate is then reacted with 4,6-di-2-thienyl-2-pyrimidinol in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions include various substituted thiophenes and pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, while its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethanol: A simpler analog that lacks the pyrimidine ring but shares similar chemical properties.
4,6-Di-2-thienyl-2-pyrimidinol: Another related compound that serves as an intermediate in the synthesis of Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis-.
Uniqueness
Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- is unique due to its dual incorporation of thiophene and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
124959-48-4 |
|---|---|
Formule moléculaire |
C18H21N3O3S2 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[2-(4,6-dithiophen-2-ylpyrimidin-2-yl)oxyethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H21N3O3S2/c22-8-5-21(6-9-23)7-10-24-18-19-14(16-3-1-11-25-16)13-15(20-18)17-4-2-12-26-17/h1-4,11-13,22-23H,5-10H2 |
Clé InChI |
KNOSZXOTJYHVKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=NC(=N2)OCCN(CCO)CCO)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


